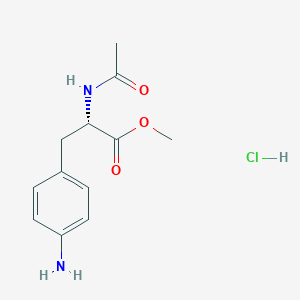

(S)-AC-2-Amino-3-(4-aminophenyl)propionic acid methyl ester hcl

Übersicht

Beschreibung

“(S)-AC-2-Amino-3-(4-aminophenyl)propionic acid methyl ester hcl” is a chemical compound. It is also known as "Methyl L-phenylalaninate hydrochloride" . It is used in the manufacture of specialty chemicals .

Synthesis Analysis

The synthesis of this compound could potentially involve several steps. One possible method is the amidomalonate synthesis, which involves the use of a base to abstract a proton from the alpha carbon, followed by alkylation with an alkyl halide . Another method could involve the reductive amination of an α-keto acid .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For instance, acid anhydrides can react with amines to form amides . Also, protodeboronation of pinacol boronic esters could be a relevant reaction .Physical And Chemical Properties Analysis

This compound appears as a solid . Its melting point is between 133-137 °C . It is suitable for solution phase peptide synthesis .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Researchers have explored various synthesis methods for compounds similar to "(S)-AC-2-Amino-3-(4-aminophenyl)propionic acid methyl ester hcl". For instance, the synthesis and properties of hypotensive N-alkylaminopropionic esters and hydroxamic acids have been reported, highlighting their potential in producing blood pressure-lowering effects (Coutts et al., 1971). Furthermore, studies on the 1,3-dipolar cycloaddition of acetylenedicarboxylic esters to quinazoline oxides demonstrate the versatility of amino acid esters in synthesizing complex organic compounds (Stauss et al., 1972).

Enzymatic Activity and Biological Processes

Investigations into the substrate specificity of carboxylesterase isozymes have provided insights into the enzymatic processes involving amino acid esters, revealing differences in hydrolysis capabilities and implications for drug metabolism (Imai et al., 2006). Additionally, the use of amino acid ester salts as corrosion inhibitors illustrates the practical applications of these compounds in protecting materials, with studies confirming their effectiveness and providing a green alternative to traditional inhibitors (Aslam et al., 2020).

Applications in Material Science

Research has also extended into the field of material science, where amino acid esters have been utilized in the synthesis of supramolecular dendrimers. These studies demonstrate the potential of amino acid derivatives in creating highly organized structures with applications in nanotechnology and materials engineering (Percec et al., 2006).

Pharmaceutical and Biomedical Applications

In the pharmaceutical domain, amino acid methyl esters have been investigated for their role as intermediates in drug synthesis, highlighting their importance in the development of new therapeutic agents (Li & Sha, 2008). Additionally, the synthesis of novel compounds with antimicrobial and antiproliferative activities showcases the potential of amino acid derivatives in addressing various health challenges (Božić et al., 2017).

Safety And Hazards

Eigenschaften

IUPAC Name |

methyl (2S)-2-acetamido-3-(4-aminophenyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3.ClH/c1-8(15)14-11(12(16)17-2)7-9-3-5-10(13)6-4-9;/h3-6,11H,7,13H2,1-2H3,(H,14,15);1H/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDCIJUQAYQIYHB-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)N)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=C(C=C1)N)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-AC-2-Amino-3-(4-aminophenyl)propionic acid methyl ester hcl | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

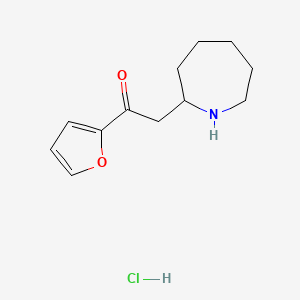

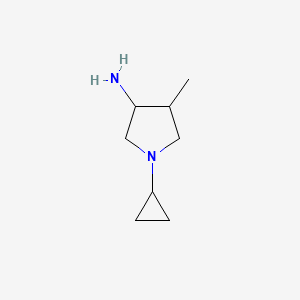

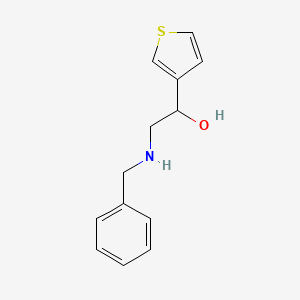

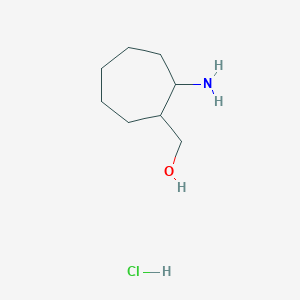

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{8-[(Tert-butyldimethylsilyl)oxy]quinolin-7-yl}boronic acid](/img/structure/B1378093.png)

![3-Ethyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride](/img/structure/B1378095.png)

amine](/img/structure/B1378097.png)

![1-[(Benzyloxy)carbonyl]-3-(carboxymethyl)pyrrolidine-3-carboxylic acid](/img/structure/B1378110.png)

![2-Bromo-3-[(1,3-thiazol-2-yl)imino]propanal](/img/structure/B1378113.png)